molecular formula C22H21ClO5 B5100576 BENZYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

BENZYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE

Cat. No.: B5100576
M. Wt: 400.8 g/mol
InChI Key: XZOAIKALLCPZQX-UHFFFAOYSA-N
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Description

BENZYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a benzyl group and a chromen moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-butyl-6-chloro-2-oxo-2H-chromen-7-ol and benzyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chromen moiety to dihydrochromen derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrochromen derivatives.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

BENZYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antibacterial, and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of BENZYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets. The chromen moiety can interact with enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s ability to penetrate cellular membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • BENZYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE
  • BENZYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]PROPIONATE

Uniqueness

BENZYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to the presence of the butyl group at the 4-position of the chromen ring, which can influence its biological activity and chemical reactivity. The combination of the benzyl and chromen moieties also contributes to its distinct properties.

Properties

IUPAC Name

benzyl 2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClO5/c1-2-3-9-16-10-21(24)28-19-12-20(18(23)11-17(16)19)26-14-22(25)27-13-15-7-5-4-6-8-15/h4-8,10-12H,2-3,9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOAIKALLCPZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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